(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one
Description
(Z)-5-((1H-Benzo[d]imidazol-2-yl)methylene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one is a heterocyclic compound featuring a rhodanine core fused with a benzimidazole moiety and substituted with a 4-ethoxyphenyl group. This compound belongs to the class of 5-arylidene-2-thioxothiazolidin-4-one derivatives, which are structurally characterized by a conjugated enone system and a thioamide group. These structural motifs are associated with diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The Z-configuration of the benzylidene substituent is critical for maintaining planarity and enabling π-π stacking interactions with biological targets, such as topoisomerase II .
Properties
IUPAC Name |
5-(benzimidazol-2-ylidenemethyl)-3-(4-ethoxyphenyl)-4-hydroxy-1,3-thiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c1-2-24-13-9-7-12(8-10-13)22-18(23)16(26-19(22)25)11-17-20-14-5-3-4-6-15(14)21-17/h3-11,23H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRDGFQDLYSHDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of the benzimidazole moiety enhances its pharmacological profile, contributing to its interactions with various biological targets.
Anticancer Activity
Research indicates that compounds containing the thiazolidinone framework exhibit significant anticancer properties. For example, studies have shown that derivatives similar to (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. A study reported that derivatives with a benzimidazole structure exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a promising alternative for treating bacterial infections .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial effects, (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one has shown anti-inflammatory activity. It was reported to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzimidazole and thiazolidinone rings can significantly impact biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Ethoxy group at position 3 | Enhanced anticancer activity |
| Substituents on benzimidazole | Altered binding affinity to targets |
These findings highlight the importance of structural optimization in developing more potent derivatives.
Case Study 1: Anticancer Evaluation
A recent study evaluated the anticancer efficacy of synthesized thiazolidinone derivatives, including our compound of interest. The results showed a marked decrease in cell viability in MCF-7 breast cancer cells when treated with these compounds. The IC50 values were found to be significantly lower than those of conventional chemotherapeutics, suggesting a strong potential for clinical application .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of similar compounds. The study utilized a panel of bacterial strains and reported that some derivatives exhibited MIC values as low as 12.5 µg/mL against Staphylococcus aureus, outperforming standard antibiotics like ampicillin .
Comparison with Similar Compounds
Structural Comparisons
The target compound shares structural similarities with other 5-arylidene-2-thioxothiazolidin-4-one derivatives. Key analogs include:
Key Observations :
- The 4-ethoxy group offers a balance between electron-donating effects (via -OEt) and steric bulk, contrasting with smaller substituents like -OH or -OCH₃ .
Comparative Data :
Key Observations :
- The target compound exhibits a notably high melting point (>300°C), likely due to strong intermolecular interactions (e.g., hydrogen bonding from the benzimidazole NH group) .
- Lower solubility in DMSO compared to methyl- or methoxy-substituted analogs suggests increased crystallinity or molecular packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
